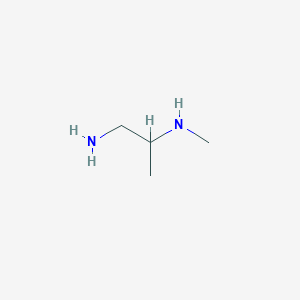

(1-Aminopropan-2-yl)(methyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-Aminopropan-2-yl)(methyl)amine” is a compound with the CAS Number: 116577-09-4 . It has a molecular weight of 102.18 and is typically in liquid form . This compound has received increasing interest in recent years due to its various biological and chemical properties.

Synthesis Analysis

The synthesis of amines like “(1-Aminopropan-2-yl)(methyl)amine” can be achieved through several methods. One such method involves the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis

The molecular structure of “(1-Aminopropan-2-yl)(methyl)amine” consists of a cyclopentane fused to a benzene ring .Chemical Reactions Analysis

Amines like “(1-Aminopropan-2-yl)(methyl)amine” are good nucleophiles and can react with sulfonyl groups to form sulfonamides . They can also undergo the Hofmann elimination reaction, where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis

“(1-Aminopropan-2-yl)(methyl)amine” is a liquid at room temperature . It has a molecular weight of 102.18 . The compound is stored at room temperature .科学的研究の応用

Biocatalytic Reductive Amination

“(1-Aminopropan-2-yl)(methyl)amine” can be used in biocatalytic reductive amination processes . This process involves the use of amine dehydrogenases (AmDHs) to synthesize small 2-aminoalkanes . The process can achieve conversions up to 97.1% at 50 mM, and moderate to high enantioselectivities .

Synthesis of Short Chiral Alkyl Amines

This compound can be used in the synthesis of short chiral alkyl amines . These amines are key compounds in the chemical industry and precursors of various pharmaceuticals . The biocatalytic synthesis of these amines is challenging for very short-chain C4 to C5 amines due to low enantiomeric excess .

Synthesis of Amino Alcohols

“(1-Aminopropan-2-yl)(methyl)amine” can also be used in the synthesis of amino alcohols . These highly functionalized chiral amino alcohols serve as chiral auxiliaries or ligands in various asymmetric syntheses .

N-Alkylation of Functionalized Amines

This compound can be used in the N-alkylation of functionalized amines with alcohols . This reaction is achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2 . This method allows green access to various amines without producing stoichiometric waste other than water .

Synthesis of Pharmaceutically Relevant Molecules

“(1-Aminopropan-2-yl)(methyl)amine” can be used in the synthesis of pharmaceutically relevant molecules . The alkylamino functionality is essential for drug design, as they often improve the oil-water partition coefficient (log P), reduce their toxicity, and increase their bioavailability (prodrugs) .

Synthesis of Tertiary Amines

This compound can be used in the synthesis of tertiary amines . The photocatalytic N-alkylation of amines using alcohols is a powerful method for functionalizing complex amines because this reaction generally proceeds at room temperature .

Safety and Hazards

将来の方向性

“(1-Aminopropan-2-yl)(methyl)amine” has received increasing interest in recent years due to its various biological and chemical properties. This suggests that it may have potential applications in various fields, although specific future directions are not mentioned in the search results.

Relevant Papers One relevant paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The paper reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

作用機序

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Amines typically interact with their targets through processes such as hydrogen bonding or ionic interactions .

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including transamination processes .

Pharmacokinetics

Amines are generally well-absorbed and can be metabolized through various pathways, including oxidation, methylation, and conjugation .

Result of Action

The effects of amines can vary widely depending on their specific structures and the biological targets they interact with .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of amines .

特性

IUPAC Name |

2-N-methylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINJNNGWMNSBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminopropan-2-yl)(methyl)amine | |

CAS RN |

6089-40-3 |

Source

|

| Record name | (1-aminopropan-2-yl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-Chloro-4-fluorophenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2573626.png)

![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)

![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)

![N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2573641.png)